molecular formula C10H13ClS B8077801 Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- CAS No. 7205-65-4

Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]-

Cat. No.: B8077801
CAS No.: 7205-65-4
M. Wt: 200.73 g/mol
InChI Key: WZFDKCVJTIMNTO-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]-: is an organic compound with the molecular formula C10H13ClS It is a derivative of benzene, where a chlorine atom and a tert-butylthio group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- typically involves the chlorination of benzene followed by the introduction of the tert-butylthio group. One common method is the reaction of 1-chloro-4-nitrobenzene with tert-butylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- may involve large-scale chlorination processes followed by thiolation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Substitution: Formation of compounds like 1-amino-4-[(1,1-dimethylethyl)thio]benzene.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 1-amino-4-[(1,1-dimethylethyl)thio]benzene.

Scientific Research Applications

Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets. The chlorine atom and tert-butylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-methyl-
  • Benzene, 1-chloro-4-(1-methylethyl)-
  • Benzene, 1-chloro-4-(1,1-dimethylethyl)-

Comparison: Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1-tert-butylsulfanyl-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFDKCVJTIMNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452139
Record name Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-65-4
Record name Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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